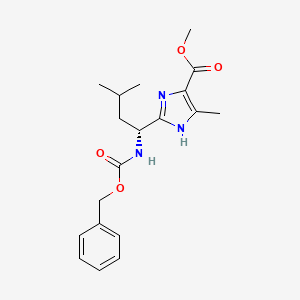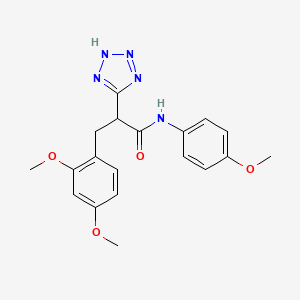
methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzyloxycarbonyl group , which is an organyl group of formula ‒COOCH2Ph. This group is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and the functional groups present. For example, the presence of a benzyloxycarbonyl group could influence the compound’s reactivity and solubility .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Research on similar compounds focuses on the synthesis, crystal structure, and potential applications of molecules with complex nitrogen-containing heterocycles, such as imidazoles and benzimidazoles. These studies contribute to the understanding of molecular interactions, stability, and reactivity, which are crucial for designing novel compounds with desired properties for applications in materials science, pharmaceuticals, and chemical synthesis.
For example, studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate explore hydrogen-bonded structures, offering insights into the molecular assembly and potential for creating new materials or pharmaceuticals (Portilla et al., 2007).
Pharmacological Potential
Compounds with imidazole and benzimidazole cores are studied for their diverse biological activities. Research into the synthesis and structure-activity relationships of various derivatives aims to discover new therapeutic agents with antimicrobial, anti-inflammatory, or anticancer properties.
For instance, new series of compounds synthesized and evaluated for their antioxidant and antimicrobial activities demonstrate the potential of these molecules in developing new drugs (Bassyouni et al., 2012). Another study involves the synthesis of functionalized benzimidazopyrimidinones, highlighting a novel approach to creating compounds that could serve as pharmacological agents (Mancuso et al., 2017).
Chemical Functionalization and Applications
The functionalization of molecules with specific groups, such as the imidazole ring, enables the development of materials with unique properties. This approach is crucial for applications in nanotechnology, sensor development, and catalysis.
Research on the functionalization of carbon nanotubes with imidazole derivatives illustrates the intersection of organic synthesis and materials science, paving the way for creating new materials with specific functionalities (Tahermansouri & Ghobadinejad, 2013).
Eigenschaften
IUPAC Name |
methyl 5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12(2)10-15(17-20-13(3)16(22-17)18(23)25-4)21-19(24)26-11-14-8-6-5-7-9-14/h5-9,12,15H,10-11H2,1-4H3,(H,20,22)(H,21,24)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNJYDOAVASEG-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)

![[1-(4-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2594319.png)


![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)



![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)

![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)